molecular formula C12H10O2 B1346886 2'-Hydroxy-1'-acetonaphthone CAS No. 574-19-6

2'-Hydroxy-1'-acetonaphthone

Cat. No. B1346886
CAS RN: 574-19-6
M. Wt: 186.21 g/mol
InChI Key: VUIOUIWZVKVFCI-UHFFFAOYSA-N
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Description

2’-Hydroxy-1’-acetonaphthone, also known as 1-Acetyl-2-naphthol, is a light yellow fine crystalline powder . It has a molecular formula of C12H10O2 . It is used in the preparation of 1-(N-isopropyl-a-iminoethyl)-2-naphthol, a Schiff base .

It has been used in the preparation of Schiff bases . Novel zinc (II), copper (II), and cobalt (II) complexes of the Schiff base derived from 2-hydroxy-1-naphthaldehyde and D, L-selenomethionine were synthesized .


Molecular Structure Analysis

The excited-state processes in 2’-Hydroxy-1’-acetonaphthone include the proton transfer and relaxation processes through electronic structure calculations at second-order algebraic diagrammatic construction (ADC (2)) and complete active space second-order perturbation theory (CASPT2)//complete active space self-consistent field (CASSCF) and dynamics simulations at ADC (2) levels .


Chemical Reactions Analysis

The excited state proton transfer (ESIPT) reactions in 2’-Hydroxy-1’-acetonaphthone have been studied via a combination of resonance Raman and quantum chemical calculations . The proton transfer process in the S1 state is barrierless and produces a stable keto form .


Physical And Chemical Properties Analysis

2’-Hydroxy-1’-acetonaphthone has a molecular weight of 186.21 g/mol . It is a solid with a melting point of 65-67 °C (lit.) . Its molecular formula is C12H10O2 .

Scientific Research Applications

Photodynamics and Proton Transfer

  • Internal Hydrogen Bonding and Rotational Motion : Ab initio calculations show that 2'-Hydroxy-1'-acetonaphthone exhibits various conformers due to the rotation of hydroxyl and acetyl groups, highlighting significant internal hydrogen bonding and coupled proton-transfer and twisting motions (Organero et al., 2000).
  • Excited-State Intramolecular Proton Transfer (ESIPT) : Investigations into the ESIPT of 2'-Hydroxy-1'-acetonaphthone show its presence in gas, solutions, and nanocavities, demonstrating the molecule's potential in understanding the dynamics of chemical and biological systems (Douhal, 2004).

Applications in Nanocavities and Chemical Bonding

  • Behavior in Nanocavities : When caged in cyclodextrin nanocavities, the dynamics of 2'-Hydroxy-1'-acetonaphthone is significantly affected, providing insights into the behavior of similar chemical and biological systems (Douhal, 2004).
  • Analysis of Chemical Bond Breaking and Making : Studies of 2'-Hydroxy-1'-acetonaphthone in different environments (gas, liquid, and nanocavities) shed light on the breaking, making, and twisting of chemical bonds, providing insights into its photoreactivity (Douhal, 2004).

Fluorescence and Photophysical Studies

  • Photophysical Features : Research into the photophysical features of 2'-Hydroxy-1'-acetonaphthone, including its conversion to difluoroboronated complexes, opens avenues for its application in solid-state fluorophores (Yamaji & Okamoto, 2018).
  • Proton Transfer and Twisting Motion in Emission : Emission studies show that the intramolecular proton transfer and subsequent internal rotation in 2'-Hydroxy-1'-acetonaphthone are significant, indicating its utility in understanding such molecular dynamics (Organero et al., 2002).

Applications in Synthesis and Catalysis

  • Synthesis of Carbonyl Dyes : 2'-Hydroxy-1'-acetonaphthone has been used in the synthesis of diastereoisomeric carbonyl dyes, leading to new insights into organic synthesis processes (Coelho et al., 2010).
  • Catalytic Activity in C–C Coupling Reactions : Schiff bases of 2'-Hydroxy-1'-acetonaphthone have been synthesized and used in various catalytic applications, including C–C coupling reactions, demonstrating its versatility in organic chemistry (Kumar et al., 2008).

Environmental Analysis

  • Detection of Polycyclic Aromatic Hydrocarbons : 2'-Hydroxy-1'-acetonaphthone has been used as an internal standard in the detection of hydroxylated polycyclic aromatic hydrocarbons in airborne particulates, indicating its role in environmental analysis (Kishikawa et al., 2004).

Biomedical Research

  • Interaction with Proteins : The interaction of 2'-Hydroxy-1'-acetonaphthone with bovine serum albumin (BSA) has been studied, revealing changes in its photophysical properties and providing insights into the pharmacology of similar dyes/drugs (Sayed et al., 2020).

Safety And Hazards

2’-Hydroxy-1’-acetonaphthone is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIOUIWZVKVFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205988
Record name 1-(2-Hydroxy-1-naphthyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-1'-acetonaphthone

CAS RN

574-19-6
Record name 1-Acetyl-2-naphthol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxy-1-naphthyl)ethan-1-one
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Record name 1-(2-Hydroxy-1-naphthyl)ethan-1-one
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Record name 1-(2-hydroxy-1-naphthyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
W Schilf, B Kamieński, T Dziembowska - Journal of molecular structure, 2002 - Elsevier
… The Schiff base derived from 2-hydroxy-1-acetonaphthone (III) exists in the CDCl 3 solution mainly in the NH form but in the solid state only the OH tautomer has been detected. The …
Number of citations: 56 www.sciencedirect.com
YR Prasad, PR Kumar, CA Deepti… - E-Journal of …, 2006 - downloads.hindawi.com
… were synthesised by condensing 2-hydroxy-1acetonaphthone with aldehyde derivatives in … In the present communication we report the reaction of 2-hydroxy-1acetonaphthone as well …
Number of citations: 66 downloads.hindawi.com
M Luiz, A Biasutti, AT Soltermann, NA Garcia - Polymer degradation and …, 1999 - Elsevier
… For comparative purposes the isomer 2′-hydroxy-1′-acetonaphthone (2OH1AN) was … 2′-acetonaphthone (1OH2AN) and 2′-hydroxy-1′-acetonaphthone (2OH1AN) in alkaline D 2 …
Number of citations: 29 www.sciencedirect.com
J Catalan, JC del Valle - Journal of the American Chemical …, 1993 - ACS Publications
The photophysical behavior of 1'-hydroxy-2'-acetonaphthone in dry cyclohexane, methanol, and dimethyl sulfoxide was studied. The compound was found to exhibit a single …
Number of citations: 124 pubs.acs.org
HM Refat - Synthetic communications, 1999 - Taylor & Francis
… A new synthesis of chromones and flavones based on the reaction of 2hydroxy-1-acetonaphthone ( 1 ) with cinammonitriles ( 2 ah ) is described . Structures of the compounds are …
Number of citations: 11 www.tandfonline.com
SP Dash, S Majumder, A Banerjee… - Inorganic …, 2016 - ACS Publications
… of 2-hydroxy-1-acetonaphthone, H 2 L 3 = 1-naphthoylazine of 2-hydroxy-1-acetonaphthone, H 2 L 4 = 3-hydroxy-2-naphthoylazine of 2-hydroxy-1-acetonaphthone]. The complexes are …
Number of citations: 65 pubs.acs.org
GD Kottapalle, NJ Deshmukh… - Current Bioactive …, 2020 - ingentaconnect.com
… Abstract: Background: In the present study, chalcones were synthesized from 2-hydroxy-1acetonaphthone and substituted aromatic aldehydes were synthesized by Claisen Schmidt …
Number of citations: 2 www.ingentaconnect.com
S Pasayat, SP Dash, S Roy, R Dinda, S Dhaka… - Polyhedron, 2014 - Elsevier
… 1-naphthaldehyde (H 2 L 2 ), benzoylhydrazone of 2-hydroxy-1-acetonaphthone (H 2 L 3 ) and anthranylhydrazone of 2-hydroxy-1-acetonaphthone (H 2 L 4 ; general abbreviation H 2 L…
Number of citations: 58 www.sciencedirect.com
SP Dash, AK Panda, S Dhaka, S Pasayat… - Dalton …, 2016 - pubs.rsc.org
… -1-napthaldehyde, H 2 L 3 = benzoylhydrazone of 2-hydroxy-1-acetonaphthone, H 2 L 4 = anthranylhydrazone of 2-hydroxy-1-acetonaphthone]. All the complexes are characterized by …
Number of citations: 70 pubs.rsc.org
YR Prasad, PR Kumar, CA Deepti… - Asian Journal of …, 2007 - Asian Journal of Chemistry
Number of citations: 17

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